Pyroporphyrin dimethyl ester
Overview
Description
Pyroporphyrin dimethyl ester, also known as Deuteroporphyrin dimethyl ester, is a biochemical reagent that can be used as a biological material or organic compound for life science related research1. It is a chemical compound with the CAS number 10589-94-323.
Synthesis Analysis
The synthesis of Pyroporphyrin dimethyl ester involves cyclization of a,c-biladienes to the corresponding porphyrins, which contain β-diethylaminoethyl groups as potential vinyl substituents, and subsequent Hofmann degradation of them to vinylporphyrins in high yields4.
Molecular Structure Analysis
The molecular structure of Pyroporphyrin dimethyl ester is represented by the formula C32H34N4O4 and has a molecular weight of 538.6415.
Chemical Reactions Analysis
Esters, such as Pyroporphyrin dimethyl ester, typically undergo reactions where the alkoxy (OR′) group of an ester is replaced by another group. One such reaction is hydrolysis, which is catalyzed by either an acid or a base6.
Physical And Chemical Properties Analysis
Pyroporphyrin dimethyl ester has a molecular weight of 538.6415. More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
1. Synthesis and Spectroscopic Properties Pyroporphyrin dimethyl ester is a significant compound used in the synthesis and spectroscopic studies of various porphyrin-related structures. These structures find applications in constructing porphyrin molecular wires and understanding the properties of porphyrins in different environmental conditions. For instance, pyrenoporphyrins, synthesized with pyrene units fused to porphyrins, show potential as building blocks for porphyrin molecular wires due to their unique spectroscopic properties. These properties include shifts to longer wavelengths and the appearance of strong Q bands between 600 and 800 nm in UV–vis spectra, making them relevant in the study of porphyrin molecular wires (Gandhi et al., 2010).
2. Reactivity with Hydrogen Peroxide The reactivity of iron(II) porphyrins, including pyroporphyrin dimethyl ester derivatives, with hydrogen peroxide has been studied to understand the formation of oxophlorin complexes. This research provides insights into the oxygenation of heme and the formation of paramagnetic iron oxophlorin isomers, contributing to our understanding of the biochemical processes involving porphyrins (Kalish et al., 2000).
3. Structural Studies and Supramolecular Formation Pyroporphyrin dimethyl ester and its derivatives are crucial in studying the structural properties of porphyrins and the formation of supramolecular structures. For example, pyrido[2,3-b]porphyrins, synthesized from beta-amino-meso-tetraarylporphyrins, show the formation of one-dimensional supramolecular tapes in solid states. This understanding aids in the design and synthesis of porphyrinic macrocycles and has potential implications in nanotechnology and materials science (Alonso et al., 2007).
Safety And Hazards
Specific safety and hazards information for Pyroporphyrin dimethyl ester was not found in the search results. However, it is always recommended to handle chemical substances with appropriate safety measures.
Future Directions
The future directions of Pyroporphyrin dimethyl ester are not explicitly mentioned in the search results. However, the global market outlook for Pyroporphyrin dimethyl ester is being studied, suggesting potential commercial interest89.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
methyl 3-[18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N4O4/c1-17-11-22-14-27-19(3)23(7-9-31(37)39-5)29(35-27)16-30-24(8-10-32(38)40-6)20(4)28(36-30)15-26-18(2)12-21(34-26)13-25(17)33-22/h11-16,33-34H,7-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPCOHFDZYMQHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(C=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)OC)CCC(=O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyroporphyrin dimethyl ester | |
CAS RN |
10589-94-3 | |
Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 3,7,12,17-tetramethyl-, 2,18-dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010589943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10589-94-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17451 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 3,7,12,17-tetramethyl-, 2,18-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl 3,7,12,17-tetramethyl-21H,23H-porphine-2,18-dipropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.074 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Deuteroporphyrin dimethyl ester | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2AR39YW5P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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